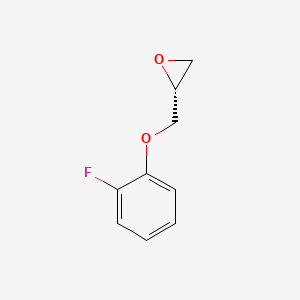

(R)-2-((2-Fluorophenoxy)methyl)oxirane

Description

Significance of Chiral Oxiranes as Versatile Synthetic Intermediates

Chiral oxiranes, or epoxides, are widely recognized as powerful and versatile intermediates in organic synthesis. ontosight.ai Their utility stems from the inherent reactivity of the strained three-membered ether ring, which is susceptible to ring-opening reactions by a wide array of nucleophiles. researchgate.net This reactivity allows for the stereospecific introduction of two adjacent functional groups, making them invaluable building blocks for complex molecules.

The key advantages of using chiral oxiranes in synthesis include:

Stereochemical Control: As the ring-opening often proceeds via an S(_N)2 mechanism, the stereochemistry of the starting epoxide is transferred to the product. This allows for the creation of specific stereoisomers, which is critical in the synthesis of pharmaceuticals and other biologically active compounds.

Functional Group Introduction: The ring-opening reaction can introduce a variety of functional groups, such as amino alcohols, diols, and haloalcohols, depending on the nucleophile used.

Versatility: Chiral epoxides are precursors to a vast range of enantiomerically pure molecules, including natural products, chiral auxiliaries, and active pharmaceutical ingredients. ontosight.ai

The Role of Fluorine in Modulating Reactivity and Selectivity within Organic Compounds

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.org Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. acs.org These unique characteristics impart several significant effects:

Electronic Effects: The high electronegativity of fluorine can create strong dipoles and alter the electron distribution within a molecule. This can influence the acidity or basicity of nearby functional groups and modulate the reactivity of the molecule. For instance, the electron-withdrawing nature of a trifluoromethyl group can significantly lower the LUMO energy level of a molecule, making it more susceptible to nucleophilic attack.

Stability: The strength of the C-F bond often increases the thermal and metabolic stability of a compound. This is a highly desirable trait in medicinal chemistry, as it can improve the pharmacokinetic profile of a drug.

Conformational Changes: Fluorine's steric and electronic properties can influence the preferred conformation of a molecule. These conformational constraints can, in turn, affect how a molecule binds to a biological target, thereby influencing its selectivity and activity. acs.org

The presence of the 2-fluoro substituent on the phenoxy group of (R)-2-((2-Fluorophenoxy)methyl)oxirane is therefore not merely incidental; it is a deliberate design element intended to modulate the properties of the final target molecules synthesized from it.

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound has been predominantly focused on its application as a key chiral building block in the synthesis of kinase inhibitors for cancer therapy. The primary research trajectory for this compound is its use as a precursor for the 2-fluorophenoxy-propanolamine side chain found in several potent and selective c-Met kinase inhibitors.

The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a driving factor in the progression of numerous human cancers, making it a prime target for drug development. researchgate.net Many small-molecule inhibitors designed to target c-Met feature a specific side chain that interacts with the enzyme's active site, and the chirality of this side chain is often critical for efficacy.

Research has demonstrated that the (R)-enantiomer of the side chain often confers significantly higher inhibitory activity than the (S)-enantiomer. For example, in a series of quinoxaline-based c-Met inhibitors, the R-isomer (IC(_50) = 6 nM) was found to be approximately 15-fold more potent than its S-isomer counterpart (IC(_50) = 92 nM). lookchem.com This highlights the importance of starting with an enantiomerically pure precursor like this compound to ensure the synthesis of the desired, biologically active stereoisomer.

The synthesis of these inhibitors typically involves the nucleophilic ring-opening of the oxirane by an amine group on the core heterocyclic scaffold of the drug molecule. This reaction establishes the required stereocenter and attaches the crucial 2-fluorophenoxy moiety in a single, stereocontrolled step. Studies have explored the development of various heterocyclic cores, including quinolines, quinazolines, and bipyridines, that incorporate the side chain derived from this oxirane to optimize potency and selectivity against the c-Met kinase. nih.govnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-[(2-fluorophenoxy)methyl]oxirane |

| Molecular Formula | C(_9)H(_9)FO(_2) |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 184488-19-5 |

| Appearance | Solid |

Table 2: Examples of c-Met Kinase Inhibitors Synthesized Using the (2-Fluorophenoxy) Moiety

This table showcases the biological activity of final compounds where the (2-fluorophenoxy) group, often introduced via its oxirane precursor, is a key structural feature.

| Compound Class | Target Kinase | Biological Activity (IC(_50)) |

| 4-(2-fluorophenoxy)quinoline derivative | c-Met | 1.1 nM |

| 4-(2-fluorophenoxy)-3,3′-bipyridine derivative | c-Met | 8.2 nM |

| 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative | c-Met | 0.26 nM |

| Quinoxaline derivative (R-isomer) | c-Met | 6 nM |

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

(2R)-2-[(2-fluorophenoxy)methyl]oxirane |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1 |

InChI Key |

ZGBJAUZQXAADQJ-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2F |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 2 Fluorophenoxy Methyl Oxirane

Enantioselective Synthesis Pathways

The generation of the single (R)-enantiomer of 2-((2-Fluorophenoxy)methyl)oxirane is paramount for its application in stereoselective synthesis. Several key strategies have been developed to achieve this, each with its own set of advantages and challenges. These methods include asymmetric epoxidation, the use of chiral auxiliaries, kinetic and dynamic kinetic resolution, and biocatalytic approaches.

Asymmetric Epoxidation of Allylic Alcohols or Related Precursors

Asymmetric epoxidation of prochiral allylic alcohols stands as a cornerstone of enantioselective synthesis. The Sharpless-Katsuki epoxidation is a prominent example, utilizing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govsigmaaldrich.com The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome, allowing for the selective formation of either the (R) or (S) epoxide.

For the synthesis of (R)-2-((2-Fluorophenoxy)methyl)oxirane, the precursor would be 2-fluorophenoxy allyl alcohol. The Sharpless epoxidation of this substrate using D-(-)-DET would theoretically yield the desired (R)-epoxide. The reaction's efficacy is contingent on the allylic alcohol functionality to direct the stereoselectivity of the epoxidation.

Another powerful method is the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst. wikipedia.orgnih.govnih.gov This method is particularly useful for the enantioselective epoxidation of unfunctionalized cis-alkenes. While not directly applicable to an allylic alcohol, a related precursor such as allyl 2-fluorophenyl ether could potentially be a substrate, although the directing effect of the alcohol is absent, which may result in lower enantioselectivity compared to the Sharpless method.

| Method | Catalyst/Reagent | Precursor | Expected Product | Key Features |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄, D-(-)-DET, t-BuOOH | 2-Fluorophenoxy allyl alcohol | This compound | High enantioselectivity for allylic alcohols. |

| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | Allyl 2-fluorophenyl ether | This compound | Effective for unfunctionalized cis-alkenes. |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comnih.govwikipedia.org After the desired stereocenter is established, the auxiliary is removed.

In the context of synthesizing this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule. For instance, a chiral alcohol could be esterified with an achiral acid containing a latent epoxide functionality. Subsequent intramolecular cyclization would be directed by the chiral auxiliary, leading to the formation of the desired enantiomer of the epoxide. Common chiral auxiliaries include derivatives of amino acids, such as pseudoephedrine, or oxazolidinones. nih.govharvard.edu The selection of the appropriate chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the key bond-forming step.

| Chiral Auxiliary Type | Example | General Approach |

| Oxazolidinones | Evans Auxiliaries | Acylation with a precursor containing the 2-fluorophenoxy moiety, followed by a diastereoselective reaction to introduce the epoxide functionality. |

| Amino Alcohols | Pseudoephedrine | Formation of an amide, followed by stereoselective alkylation or other transformations to build the chiral epoxide structure. |

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of a slower-reacting enantiomer and a product derived from the faster-reacting enantiomer, with a theoretical maximum yield of 50% for each.

For 2-((2-Fluorophenoxy)methyl)oxirane, a racemic mixture could be subjected to enzymatic hydrolysis using a lipase (B570770), such as Candida antarctica lipase B (CAL-B). mdpi.com One enantiomer would be preferentially hydrolyzed to the corresponding diol, leaving the unreacted (and desired) (R)-enantiomer in high enantiomeric excess.

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution by continuously racemizing the starting material in situ. wikipedia.orgnih.govprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A common DKR strategy for chiral alcohols involves a combination of an enzymatic acylation and a metal-catalyzed racemization. For a precursor like racemic 1-chloro-3-(2-fluorophenoxy)propan-2-ol, a lipase could selectively acylate the (R)-enantiomer while a ruthenium catalyst racemizes the remaining (S)-enantiomer, leading to a high yield of the acylated (R)-chlorohydrin, which can then be cyclized to the desired epoxide.

| Method | Catalyst/Reagent | Substrate | Principle |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 2-((2-Fluorophenoxy)methyl)oxirane | Enantioselective hydrolysis of one enantiomer. |

| Dynamic Kinetic Resolution | Lipase + Ruthenium catalyst | Racemic 1-chloro-3-(2-fluorophenoxy)propan-2-ol | Enantioselective acylation combined with in situ racemization of the starting material. |

Biocatalytic and Chemoenzymatic Synthetic Routes for Chiral Oxiranes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govnih.gov Enzymes such as monooxygenases and peroxygenases can catalyze the asymmetric epoxidation of alkenes. researchgate.netmdpi.com For the synthesis of this compound, a biocatalytic approach could involve the direct epoxidation of allyl 2-fluorophenyl ether using a suitable monooxygenase. These enzymes often exhibit high enantioselectivity under mild reaction conditions.

Chemoenzymatic strategies combine the advantages of both chemical and biological catalysis. A chemoenzymatic approach to this compound could involve the enzymatic kinetic resolution of a racemic halohydrin precursor, followed by a chemical step for the intramolecular cyclization to form the epoxide. For example, a lipase could be used to selectively acylate one enantiomer of racemic 1-chloro-3-(2-fluorophenoxy)propan-2-ol, after which the enantiomerically enriched chloroacetate (B1199739) can be separated and cyclized to the (R)-epoxide under basic conditions.

| Approach | Enzyme Type | Substrate | Transformation |

| Biocatalytic Epoxidation | Monooxygenase/Peroxygenase | Allyl 2-fluorophenyl ether | Direct asymmetric epoxidation. |

| Chemoenzymatic (Kinetic Resolution) | Lipase | Racemic 1-chloro-3-(2-fluorophenoxy)propan-2-ol | Enantioselective acylation followed by chemical cyclization. |

Regioselective and Stereoselective Construction of the Oxirane Ring

The formation of the oxirane ring itself must be carefully controlled to ensure the correct regiochemistry and to preserve the desired stereochemistry established in earlier steps.

Intramolecular Cyclization of Halohydrins to Form Oxiranes

A common and effective method for constructing an oxirane ring is the intramolecular Williamson ether synthesis, which involves the cyclization of a halohydrin under basic conditions. For the synthesis of this compound, the key precursor would be an enantiomerically pure (R)-halohydrin, such as (R)-1-chloro-3-(2-fluorophenoxy)propan-2-ol.

The mechanism involves the deprotonation of the hydroxyl group by a base to form an alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon atom bearing the halogen, which acts as the leaving group. This reaction proceeds with inversion of configuration at the carbon bearing the halogen. However, since the stereocenter of interest in the final product is the one bearing the hydroxyl group in the precursor, the stereochemistry at this center is retained during the cyclization. Therefore, starting with the (R)-halohydrin ensures the formation of the (R)-epoxide.

The choice of base and reaction conditions is critical to favor the intramolecular cyclization over competing intermolecular reactions. Common bases used for this transformation include sodium hydroxide (B78521), potassium hydroxide, and sodium hydride.

| Precursor | Base | Product | Mechanism |

| (R)-1-chloro-3-(2-fluorophenoxy)propan-2-ol | NaOH, KOH, or NaH | This compound | Intramolecular SN2 reaction (Williamson ether synthesis). |

Darzens Reaction and Its Variations for Oxirane Formation

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of epoxides. organic-chemistry.orgwikipedia.org It involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.org The initial step is the deprotonation of the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl compound. wikipedia.org This is followed by an intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide to form the epoxide ring. organic-chemistry.orgwikipedia.org

While traditional Darzens reactions often result in a mixture of diastereomers, modern variations have been developed to achieve high levels of stereocontrol. organic-chemistry.org Asymmetric Darzens reactions utilize chiral auxiliaries, chiral bases, or phase-transfer catalysts to induce enantioselectivity, making it a viable, albeit challenging, approach for synthesizing chiral epoxides. numberanalytics.compsiberg.comnih.gov For instance, chiral phase-transfer catalysts derived from cinchona alkaloids have been shown to promote asymmetric Darzens reactions between α-chloro ketones and aldehydes, yielding optically active epoxides with moderate to high enantiomeric excesses. nih.govorganic-chemistry.org The catalyst facilitates a kinetic resolution of the racemic aldol (B89426) intermediates, leading to the desired enantiomerically enriched product. organic-chemistry.org

The development of organocatalyzed asymmetric Darzens reactions has further expanded the utility of this method. Proline-based organocatalysts, for example, have been successfully employed to catalyze the reaction between α-chloroketones and various aldehydes, producing di- and tri-substituted chiral epoxides in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org

| Reaction | Key Reagents | Feature |

| Classic Darzens Reaction | α-haloester, Carbonyl compound, Base | Forms α,β-epoxy ester |

| Asymmetric Darzens (PTC) | Chiral phase-transfer catalyst (e.g., from cinchonine) | Moderate to high enantiomeric excess |

| Asymmetric Darzens (Organocatalysis) | Proline-based chiral organocatalyst | High yields and excellent enantioselectivity |

Epoxidation of Olefins with Chiral Catalytic Systems

Asymmetric epoxidation of prochiral olefins represents one of the most powerful and widely used methods for the synthesis of enantiomerically pure epoxides. Among these, the Sharpless-Katsuki epoxidation has become a cornerstone of asymmetric synthesis. organicreactions.org This reaction is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols. organicreactions.orgwikipedia.org

The Sharpless epoxidation employs a catalytic system composed of titanium tetra(isopropoxide) [Ti(O-i-Pr)4] and a chiral diethyl tartrate (DET) ligand. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant. organic-chemistry.orgnumberanalytics.com A key advantage of this method is its predictable stereochemical outcome. The choice between D-(-)-DET and L-(+)-DET dictates which face of the alkene is epoxidized, allowing for the synthesis of either enantiomer of the resulting 2,3-epoxyalcohol with typically high enantioselectivity (>90% ee). organicreactions.orgwikipedia.orgjove.com The reaction proceeds under mild conditions and demonstrates high chemo- and regioselectivity. organicreactions.org The resulting chiral epoxy alcohols are versatile intermediates that can be converted into a wide array of functional groups. wikipedia.orglibretexts.org

For olefins that lack a directing hydroxyl group, the Jacobsen-Katsuki epoxidation offers a complementary and powerful alternative. wikipedia.org This method utilizes a chiral manganese(III)-salen complex as the catalyst to achieve enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes. wikipedia.org The catalyst transfers an oxygen atom from an oxidant, such as chlorine bleach, to the double bond. wikipedia.org The Jacobsen epoxidation is particularly effective for cyclic and acyclic cis-1,2-disubstituted alkenes, often providing near-perfect enantioselectivity. wikipedia.org

| Method | Catalyst System | Substrate | Key Features |

| Sharpless Epoxidation | Ti(O-i-Pr)4, Diethyl Tartrate (DET) | Allylic Alcohols | High enantioselectivity (>90% ee), predictable stereochemistry. organicreactions.orgwikipedia.org |

| Jacobsen Epoxidation | Chiral Manganese(III)-salen complex | Unfunctionalized Alkenes | Effective for cis-disubstituted alkenes, complementary to Sharpless method. wikipedia.org |

Strategies for Introducing the 2-Fluorophenoxy Moiety

The introduction of the fluorinated aryl ether component is another critical step in the synthesis of the target molecule. This can be achieved through nucleophilic substitution reactions or by direct fluorination of a pre-existing aromatic ring.

Phenol Alkylation and Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a fundamental and widely practiced method for forming ethers, including aryl ethers. In the context of synthesizing this compound, this approach typically involves the reaction of 2-fluorophenol (B130384) with a chiral three-carbon building block already containing the epoxide, such as (R)-epichlorohydrin or a derivative thereof.

The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by treating 2-fluorophenol with a suitable base (e.g., sodium hydroxide, potassium carbonate), acts as a nucleophile. rsc.org This phenoxide then attacks the electrophilic carbon of the epichlorohydrin (B41342), displacing the chloride and forming the desired ether linkage. mst.edu The reaction of phenols with epichlorohydrin in the presence of a base is a well-established method for producing glycidyl (B131873) ethers. mst.edu Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic epoxide substrate. rsc.org

More recent advancements in C–O cross-coupling reactions offer alternatives to the classic Williamson ether synthesis. nih.gov Palladium-catalyzed methods, for instance, have been developed for the coupling of (hetero)aryl bromides with fluorinated alcohols. nih.govacs.org These reactions often proceed under mild conditions, tolerate a wide range of functional groups, and can be highly efficient. nih.gov

Directed Aromatic Fluorination Methodologies

An alternative strategy involves forming the phenoxy-methyl-oxirane structure first and then introducing the fluorine atom onto the aromatic ring in a later step. This approach falls under the category of late-stage fluorination, a rapidly developing field in organic synthesis. nih.govacs.org

Directed aromatic fluorination methodologies utilize a directing group to control the position of fluorination on the aromatic ring. For phenolic substrates, the hydroxyl group itself can be converted into a species that directs an electrophilic fluorinating agent to the ortho position.

Modern electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are often employed in these transformations due to their stability and ease of handling compared to elemental fluorine. mdpi.comtaylorfrancis.com Palladium-catalyzed C-H fluorination is another powerful technique, where a directing group guides a palladium catalyst to a specific C-H bond, which is then converted to a C-F bond. rsc.org Additionally, photoredox catalysis has emerged as a mild and effective method for direct C-H fluorination of aromatic compounds. mdpi.com Reagents like PhenoFluor have been specifically designed for the deoxyfluorination of phenols, converting the C-OH bond directly to a C-F bond, although this is a different transformation than C-H fluorination. acs.org

| Method | Description | Reagents/Catalysts |

| Late-Stage C-H Fluorination | Direct fluorination of an existing aromatic C-H bond. | Electrophilic reagents (Selectfluor, NFSI), Pd catalysts. mdpi.comrsc.org |

| Deoxyfluorination | Conversion of a phenolic C-OH to a C-F bond. | PhenoFluor. acs.org |

Purification and Isolation Techniques for Enantiopure Oxiranes

The successful synthesis of an enantiomerically enriched product is contingent upon effective purification and isolation techniques to remove the unwanted enantiomer and any reaction byproducts. For chiral molecules like this compound, chiral chromatography is the most definitive and widely used method for separating enantiomers. csfarmacie.cz

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful analytical and preparative tool for resolving racemic mixtures. csfarmacie.cznih.gov CSPs are composed of a chiral selector that is immobilized on a solid support (e.g., silica (B1680970) gel). libretexts.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector of the stationary phase. libretexts.org Due to differences in the stability of these diastereomeric complexes, one enantiomer is retained longer on the column than the other, allowing for their separation. ntu.edu.sg

Various types of CSPs are commercially available, with selectors based on polysaccharides (e.g., cellulose, amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. sigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. The development of a suitable chiral HPLC method often requires screening a variety of columns and solvent systems. Once separated, the enantiomeric purity of the isolated fractions is typically determined by analytical chiral HPLC or other chiroptical methods.

Elucidation of Reactivity and Reaction Mechanisms of R 2 2 Fluorophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane

The inherent ring strain of approximately 13 kcal/mol in the oxirane ring is the primary driving force for its reactions with nucleophiles. masterorganicchemistry.com Unlike typical ethers, which are relatively inert, epoxides like (R)-2-((2-fluorophenoxy)methyl)oxirane readily undergo ring-opening reactions under both acidic and basic conditions. jsynthchem.commasterorganicchemistry.com These reactions provide a versatile method for introducing a variety of functional groups. researchgate.net

Regioselectivity and Stereospecificity in Oxirane Ring Opening

The ring-opening of the unsymmetrical this compound can, in principle, yield two different regioisomers. The outcome of the nucleophilic attack is highly dependent on the reaction conditions. youtube.com

Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comyoutube.com For this compound, this is the terminal carbon (C3) of the oxirane ring. This attack occurs from the backside, leading to an inversion of configuration at the stereocenter, a hallmark of SN2 reactions. khanacademy.org

Under acidic conditions , the regioselectivity is reversed. The nucleophile preferentially attacks the more substituted carbon atom (C2). youtube.comkhanacademy.org This is because the protonated epoxide develops a partial positive charge, which is better stabilized at the more substituted carbon. khanacademy.org The reaction proceeds through a mechanism with significant SN1 character. libretexts.org

These reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, the SN2 opening by water results in a trans-diol product. libretexts.org

Mechanistic Pathways of Acid-Catalyzed Ring Opening

In the presence of an acid, the first step is the protonation of the epoxide oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.com This activation makes the epoxide significantly more electrophilic and susceptible to attack by even weak nucleophiles. khanacademy.orgyoutube.com

The subsequent nucleophilic attack occurs at the more substituted carbon. The transition state for this reaction is thought to be a hybrid between an SN1 and SN2 pathway, where the C-O bond to the more substituted carbon is significantly weakened, and a partial positive charge develops on that carbon. libretexts.org The nucleophile attacks this electrophilic center before a full carbocation can form. libretexts.org This mechanism explains the observed regioselectivity for attack at the more substituted position. masterorganicchemistry.comyoutube.com

Mechanistic Pathways of Base-Catalyzed Ring Opening

Under basic conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring. youtube.com Since there is no prior protonation, the leaving group is an alkoxide anion, which is generally a poor leaving group. libretexts.org However, the considerable ring strain of the epoxide facilitates the reaction. libretexts.org

The reaction follows a pure SN2 pathway. masterorganicchemistry.comjsynthchem.com The potent nucleophile attacks the sterically less hindered carbon atom from the back, causing the ring to open and form an alkoxide intermediate. masterorganicchemistry.comkhanacademy.org A subsequent protonation step, typically from the solvent or a mild acid added during workup, yields the final neutral product. masterorganicchemistry.comyoutube.com

Organometallic and Metal-Catalyzed Ring Opening Mechanisms (e.g., Copper-Catalyzed Ring Opening)

Organometallic reagents, such as Grignard reagents (R-MgBr), are strong nucleophiles and strong bases, and their reactions with epoxides follow the base-catalyzed pathway. masterorganicchemistry.comyoutube.com The alkyl or aryl group of the Grignard reagent attacks the less substituted carbon of the epoxide in an SN2 fashion. youtube.com This is a valuable carbon-carbon bond-forming reaction.

Various metal catalysts can also be employed to control the regioselectivity of the ring-opening reaction. Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. While specific examples for this compound are not detailed in the provided results, the general principle involves the metal center enhancing the electrophilicity of the epoxide carbons. For example, cationic aluminum salen catalysts have been shown to control the regioselectivity of ring-opening with nitrogen nucleophiles for other unsymmetrical epoxides. rsc.org

Ring Opening with Nitrogen Nucleophiles (e.g., Primary and Secondary Amines)

The reaction of this compound with primary and secondary amines is a crucial step in the synthesis of many pharmaceutical compounds, particularly β-blockers. researchgate.net This reaction typically proceeds without a catalyst, following the SN2 mechanism where the amine attacks the less substituted carbon atom of the oxirane ring. researchgate.netmdpi.com

The reaction results in the formation of a β-amino alcohol. The steric hindrance of the amine can affect the reaction rate; for example, primary amines tend to be more reactive than bulkier secondary amines. mdpi.com The regioselectivity is generally high for attack at the terminal carbon. researchgate.net

Table 1: Regioselective Ring Opening with Amine Nucleophiles

| Nucleophile | Reaction Conditions | Major Product | Mechanism |

|---|---|---|---|

| Primary Amine (R-NH₂) | Neutral/Base-Catalyzed | Attack at less substituted carbon | SN2 |

| Secondary Amine (R₂NH) | Neutral/Base-Catalyzed | Attack at less substituted carbon | SN2 |

Ring Opening with Oxygen Nucleophiles (e.g., Alcohols, Water)

Oxygen nucleophiles such as water and alcohols can open the epoxide ring under both acidic and basic conditions, leading to diols or ether alcohols, respectively. libretexts.org

Acid-Catalyzed Hydrolysis (Water): In the presence of aqueous acid, this compound is first protonated. Water then acts as a nucleophile, attacking the more substituted carbon to yield a trans-1,2-diol after deprotonation. libretexts.org

Base-Catalyzed Hydrolysis (Water): Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the strong nucleophile, attacking the less substituted carbon in an SN2 reaction. libretexts.org Subsequent protonation of the resulting alkoxide gives the 1,2-diol. libretexts.org

Alcoholysis (Alcohols): The reaction with alcohols is analogous to hydrolysis. In acidic conditions, the alcohol attacks the more substituted carbon. libretexts.org In basic conditions (using an alkoxide like RO⁻), the attack occurs at the less substituted carbon. libretexts.org Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can act as promoters for ring-opening reactions by activating the epoxide through hydrogen bonding. researchgate.netarkat-usa.org

Table 2: Comparison of Acid- and Base-Catalyzed Ring Opening by Oxygen Nucleophiles

| Condition | Nucleophile | Site of Attack | Initial Step | Mechanism Character |

|---|---|---|---|---|

| Acidic (e.g., H₃O⁺) | H₂O, R-OH | More substituted carbon | Epoxide protonation | SN1-like |

| Basic (e.g., OH⁻, RO⁻) | H₂O, R-OH | Less substituted carbon | Nucleophilic attack | SN2 |

Ring Opening with Sulfur and Carbon Nucleophiles

The reaction of epoxides with nucleophiles is a cornerstone of synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For this compound, these reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the oxirane ring, leading to inversion of stereochemistry at the site of attack.

With strong nucleophiles under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered terminal carbon of the oxirane ring. khanacademy.org This regioselectivity is a classic feature of the SN2 pathway in unsymmetrically substituted epoxides.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are effective sulfur nucleophiles for the regioselective ring-opening of epoxides, yielding valuable β-hydroxy thioethers. researchgate.netbeilstein-journals.org The reaction of this compound with a thiol (R-SH) or a hydrosulfide (B80085) salt would be expected to attack the terminal carbon, producing (R)-1-((2-fluorophenoxy)methyl)-3-(alkylthio)propan-2-ol.

Carbon Nucleophiles: A wide range of carbon nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), enolates, and cyanide ions, can be used to open the epoxide ring. nih.govkhanacademy.org These reactions are fundamental for carbon chain elongation. arkat-usa.org The use of fluorinated alcohol solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote these reactions, particularly with weaker carbon nucleophiles, by enhancing the electrophilic character of the epoxide. arkat-usa.org

The table below illustrates the expected products from the reaction of this compound with representative sulfur and carbon nucleophiles.

| Nucleophile | Reagent Example | Expected Major Product |

| Thiolate | Sodium thiophenoxide (PhSNa) | (R)-1-((2-Fluorophenoxy)methyl)-3-(phenylthio)propan-2-ol |

| Hydrosulfide | Sodium hydrosulfide (NaSH) | (R)-1-((2-Fluorophenoxy)methyl)-3-mercaptopropan-2-ol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | (R)-1-(2-Fluorophenoxy)butan-2-ol |

| Cyanide | Sodium cyanide (NaCN) | (R)-4-(2-Fluorophenoxy)-3-hydroxybutanenitrile |

| Enolate | Lithium enolate of acetone | (R)-1-(2-Fluorophenoxy)-4-hydroxy-4-methylpentan-2-one |

Electrophilic Activation and Subsequent Transformations of the Oxirane Ring

The reactivity of the oxirane ring can be significantly enhanced through electrophilic activation. This process typically involves the coordination of a Lewis acid or a Brønsted acid to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, increases the electrophilicity of the ring carbons, and makes the oxygen a better leaving group.

This activation strategy is particularly useful for promoting ring-opening reactions with weak nucleophiles that would not react under neutral conditions. The general mechanism of electrophilic activation involves the formation of an intermediate that renders the epoxide more susceptible to nucleophilic attack. nih.govd-nb.info

Under acidic conditions, the regioselectivity of the ring-opening can change. While the SN2 mechanism still operates, the reaction may gain some SN1 character. The positive charge becomes more developed on the carbon atom that can better stabilize it. For this compound, the secondary carbon is more substituted and could better stabilize a partial positive charge, potentially leading to a mixture of regioisomers, although attack at the terminal carbon often still predominates due to reduced steric hindrance.

Common activators and their effects are summarized below.

| Activator Type | Example | Mechanism of Action | Subsequent Transformation |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Coordination to the oxirane oxygen, enhancing C-O bond polarization. | Ring-opening with weak nucleophiles (e.g., alcohols, water). |

| Brønsted Acid | Sulfuric acid (H₂SO₄) | Protonation of the oxirane oxygen to form an oxonium ion. | Solvolysis, leading to the formation of diols or ether-alcohols. |

| Triflic Anhydride | (CF₃SO₂)₂O | Electrophilic attack on the oxygen to form a highly reactive intermediate. d-nb.info | Facilitates reaction with a broader range of nucleophiles. nih.govd-nb.info |

Chemoselective Oxidation Reactions of the Oxirane Moiety

The oxirane ring itself represents an oxidized functional group. Consequently, further oxidation of the oxirane moiety is not a common transformation and presents significant chemoselectivity challenges. Most oxidizing agents would preferentially attack other, more easily oxidized sites within a complex molecule. In this compound, the aromatic ring could be susceptible to oxidation under certain conditions, although it is generally robust.

Theoretically, harsh oxidative conditions could lead to the cleavage of the carbon-carbon bond of the oxirane ring. However, such reactions are rare and typically lack synthetic utility due to poor selectivity and the formation of multiple products. More commonly, oxidations are performed on molecules containing both an epoxide and another functional group, with the goal of selectively oxidizing the other group while preserving the oxirane ring. For instance, the oxidation of a remote methylene (B1212753) C-H bond in the presence of other functionalities is a known challenge that often requires specialized catalysts. nih.gov Therefore, chemoselective oxidation of the oxirane in this molecule is not a standard or synthetically viable reaction.

Stereocontrolled Reduction Reactions of the Oxirane Moiety

The reduction of an epoxide is a ring-opening reaction that typically involves the use of hydride-based reducing agents. This transformation is stereocontrolled and proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻), usually delivered from a complex metal hydride like lithium aluminum hydride (LiAlH₄), acts as the nucleophile. khanacademy.org

Consistent with the SN2 mechanism for strong nucleophiles, the hydride attacks the less sterically hindered carbon atom of the epoxide ring. khanacademy.org For this compound, this attack occurs at the terminal (C3) position of the oxirane. The reaction results in the formation of a secondary alcohol with a specific, predictable stereochemistry. The attack at the terminal carbon leads exclusively to the formation of (R)-1-(2-fluorophenoxy)propan-2-ol.

The stereocontrolled nature of this reaction is highly valuable in synthesis, allowing for the creation of specific alcohol isomers. nih.gov

The table below outlines the expected outcomes of stereocontrolled reduction.

| Reducing Agent | Mechanism | Product | Stereochemical Outcome |

| Lithium aluminum hydride (LiAlH₄) | Nucleophilic attack by H⁻ at the terminal carbon (SN2). | (R)-1-(2-Fluorophenoxy)propan-2-ol | Retention of configuration at the C2 chiral center. |

| Sodium borohydride (B1222165) (NaBH₄) | Generally less reactive towards epoxides; may require a catalyst or higher temperatures. | (R)-1-(2-Fluorophenoxy)propan-2-ol | Same as LiAlH₄, but with lower reactivity. |

Rearrangement Reactions and Isomerizations of the Oxirane Scaffold

The strained oxirane scaffold of this compound can undergo various rearrangement and isomerization reactions, typically under acidic or thermal conditions. These reactions can lead to the formation of constitutional isomers such as allylic alcohols or carbonyl compounds.

Acid-Catalyzed Isomerization: In the presence of Lewis or Brønsted acids, epoxides can isomerize to carbonyl compounds. The mechanism involves protonation or coordination to the oxygen, followed by a hydride or alkyl shift. For terminal epoxides like the title compound, this rearrangement can theoretically lead to the formation of an aldehyde, 1-(2-fluorophenoxy)propan-2-one, via a hydride shift.

Rearrangement to Allylic Alcohols: Strong, bulky bases can promote the elimination of a proton from a carbon adjacent to the epoxide ring, leading to the formation of an allylic alcohol. This pathway requires an available proton on a neighboring carbon. For this compound, this would involve abstraction of a proton from the methyl group of the aryloxymethyl substituent, which is not a typical or facile pathway.

Radical Rearrangements: While less common for epoxides than for their nitrogen analogs (aziridines), radical-mediated rearrangements are also conceivable. nih.gov Such reactions could be initiated by radical species and proceed through complex ring-opening and ring-closing sequences, potentially leading to ring-expanded or other rearranged structures, although these are not standard transformations for this class of compounds.

Strategic Applications of R 2 2 Fluorophenoxy Methyl Oxirane As a Chiral Building Block

Asymmetric Synthesis of Chiral β-Amino Alcohols and Related Derivatives

The regioselective ring-opening of the oxirane ring of (R)-2-((2-Fluorophenoxy)methyl)oxirane with a variety of nitrogen-based nucleophiles provides a straightforward and efficient route to chiral β-amino alcohols. This class of compounds is a privileged scaffold in numerous pharmaceutical agents and chiral auxiliaries. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

The general reaction involves the treatment of the epoxide with a primary or secondary amine, which can be either achiral or chiral, to yield the corresponding 1,2-amino alcohol. The stereochemistry at the C2 position of the oxirane is retained in the product, leading to the formation of a single enantiomer of the β-amino alcohol.

Table 1: Synthesis of Chiral β-Amino Alcohols from this compound

| Nucleophile (Amine) | Product (β-Amino Alcohol) |

| Ammonia | (R)-1-amino-3-(2-fluorophenoxy)propan-2-ol |

| Isopropylamine (B41738) | (R)-1-(isopropylamino)-3-(2-fluorophenoxy)propan-2-ol |

| Aniline | (R)-1-(phenylamino)-3-(2-fluorophenoxy)propan-2-ol |

| Benzylamine | (R)-1-(benzylamino)-3-(2-fluorophenoxy)propan-2-ol |

This methodology is highly valuable for the synthesis of derivatives that can be further elaborated into more complex molecules, including precursors for β-blockers and other biologically active compounds.

Enantioselective Synthesis of Fluoro-Containing Pharmaceutical Intermediates and Agrochemicals

The presence of a fluorine atom on the phenoxy group of this compound makes it an attractive starting material for the synthesis of fluorinated pharmaceutical intermediates and agrochemicals. Fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

A notable application is in the synthesis of chiral β-adrenergic receptor antagonists, commonly known as β-blockers. The core structure of many β-blockers is a 1-amino-3-aryloxy-propan-2-ol, which can be directly accessed from the corresponding glycidyl (B131873) ether. For instance, the reaction of this compound with isopropylamine would yield a fluorinated analogue of a β-blocker. This strategy allows for the introduction of fluorine at a specific position in the molecule, enabling the exploration of structure-activity relationships.

Similarly, in the field of agrochemicals, the introduction of fluorine can lead to compounds with improved efficacy and selectivity. Chiral fluorinated compounds are of increasing interest in the development of new pesticides and herbicides.

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This compound can serve as a versatile precursor for the synthesis of various types of chiral ligands. The epoxide functionality allows for the introduction of coordinating groups through ring-opening reactions.

For example, reaction with a primary amine followed by N-alkylation or N-acylation can lead to the formation of chiral N,N'-dioxide ligands. These ligands have proven to be effective in a wide range of metal-catalyzed asymmetric reactions. nih.gov Furthermore, the hydroxyl group generated from the ring-opening can be functionalized to introduce other coordinating atoms, such as phosphorus, to create chiral phosphine (B1218219) ligands. nih.govnih.gov The synthesis of such ligands from a readily available chiral starting material like this compound offers an efficient route to novel catalytic systems.

Development of Novel Heterocyclic Scaffolds and Architectures

Heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science. This compound is a valuable starting material for the construction of various chiral heterocyclic scaffolds.

One common application is the synthesis of morpholine (B109124) derivatives. researchgate.netrsc.org The ring-opening of the epoxide with an appropriate amino alcohol, followed by an intramolecular cyclization, can yield chiral morpholines. Similarly, reaction with diamines can lead to the formation of piperazine (B1678402) scaffolds, which are prevalent in many marketed drugs. rsc.orgnih.gov The inherent chirality of the starting material allows for the synthesis of these heterocycles in an enantiomerically pure form, which is often crucial for their biological activity.

Table 2: Synthesis of Chiral Heterocyclic Scaffolds

| Reactant | Heterocyclic Product |

| Ethanolamine | (R)-2-((2-Fluorophenoxy)methyl)morpholine |

| Ethylenediamine | (R)-2-((2-Fluorophenoxy)methyl)piperazine |

Utilization in Multi-Step Total Synthesis of Complex Natural Products and Analogues

Chiral epoxides are widely recognized as powerful building blocks in the total synthesis of complex natural products. Their ability to introduce stereocenters and be converted into a variety of functional groups makes them highly valuable intermediates. While specific examples of the use of this compound in total synthesis are not extensively documented, its structural features suggest significant potential in this area.

The fluorophenoxymethyl side chain can be a key structural element in a target molecule or can be chemically modified in later stages of a synthesis. The epoxide itself can be opened with a wide range of carbon and heteroatom nucleophiles, allowing for the construction of complex carbon skeletons with controlled stereochemistry. This makes it a suitable starting point for the synthesis of analogues of natural products, where the introduction of a fluorine atom can lead to enhanced biological properties.

Application as a Chiral Derivatization Reagent for Stereochemical Analysis of Chiral Amines and Acids

The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and academic research. This compound can be employed as a chiral derivatizing agent (CDA) for the stereochemical analysis of chiral primary and secondary amines, as well as chiral carboxylic acids.

The reaction of the chiral epoxide with a racemic or scalemic amine leads to the formation of a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Alternatively, the diastereomers can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The presence of the fluorine atom provides a useful probe for ¹⁹F NMR analysis, which can offer high resolution and sensitivity.

For the analysis of chiral carboxylic acids, the acid can first be converted to a more nucleophilic species, such as an amine via a Curtius or similar rearrangement, before derivatization. Alternatively, the epoxide can be opened with a suitable linker that can then be coupled to the carboxylic acid.

Table 3: Analytical Techniques for Diastereomer Analysis

| Analytical Technique | Principle |

| Chiral HPLC | Separation of diastereomers based on differential interaction with the stationary phase. |

| ¹H NMR Spectroscopy | Different chemical shifts for protons in the diastereomeric environment. |

| ¹⁹F NMR Spectroscopy | Different chemical shifts for the fluorine atom in the diastereomeric environment, often providing a cleaner spectrum. |

This application provides a valuable tool for quality control and for the assignment of absolute stereochemistry in chiral molecules.

Advanced Analytical Techniques for Characterization and Stereochemical Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For chiral molecules, specialized NMR methods are employed to distinguish between enantiomers, typically by converting them into diastereomers with distinct spectral properties.

Application of ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Investigations

Standard NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are essential for confirming the molecular structure of (R)-2-((2-Fluorophenoxy)methyl)oxirane.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aromatic protons of the 2-fluorophenoxy group and the aliphatic protons of the oxirane ring and the methylene (B1212753) bridge. The coupling patterns, particularly the complex splitting of the aromatic protons due to both ¹H-¹H and ¹H-¹⁹F coupling, are characteristic features. walisongo.ac.id

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent, as well as signals for the oxirane and methylene carbons. Carbon-fluorine coupling (¹³C-¹⁹F) further aids in the assignment of the aromatic signals. walisongo.ac.id

¹⁹F NMR: As a molecule containing a fluorine atom, ¹⁹F NMR is a highly sensitive and powerful tool for characterization. nih.gov It provides a direct probe of the fluorine's chemical environment. The spectrum for this compound is expected to show a single resonance, the chemical shift of which is highly sensitive to the electronic environment, confirming the presence of the fluorophenoxy moiety. walisongo.ac.idnih.gov

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Interactions |

|---|---|---|

| ¹H NMR (Aromatic) | 6.8 - 7.2 | ³J(H,H), ³J(H,F), ⁴J(H,F) |

| ¹H NMR (Oxirane CH) | ~3.2 | ²J(H,H), ³J(H,H) |

| ¹H NMR (Oxirane CH₂) | 2.7 - 2.9 | ²J(H,H), ³J(H,H) |

| ¹H NMR (Methylene O-CH₂) | 4.0 - 4.2 | ³J(H,H) |

| ¹³C NMR (Aromatic C-F) | ~152 (d) | ¹J(C,F) |

| ¹³C NMR (Aromatic C-O) | ~145 (d) | ²J(C,F) |

| ¹³C NMR (Aromatic CH) | 115 - 125 | J(C,F) |

| ¹³C NMR (Methylene O-CH₂) | ~69 | - |

| ¹³C NMR (Oxirane CH) | ~50 | - |

| ¹³C NMR (Oxirane CH₂) | ~45 | - |

| ¹⁹F NMR | -130 to -140 | Coupling to ortho and meta protons |

Use of Chiral Solvating Agents and Chiral Derivatizing Agents in NMR Spectroscopy

While enantiomers are indistinguishable in a standard NMR spectrum, their interaction with another chiral molecule can create diastereomeric species that do exhibit different NMR signals. wikipedia.org This principle is the basis for determining enantiomeric purity using NMR.

Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. unipi.itresearchgate.net These complexes have different geometries and association constants, leading to separate, observable signals for each enantiomer in the NMR spectrum. acs.orgnih.gov The magnitude of the chemical shift difference (ΔΔδ) depends on the strength and nature of the interaction. For an analyte like this compound, which contains Lewis basic oxygen atoms, chiral lanthanide shift reagents or chiral acids could serve as effective CSAs. acs.orgnih.gov

Chiral Derivatizing Agents (CDAs): CDAs react covalently with the enantiomers of the analyte to form stable diastereomeric products. wikipedia.org This requires the analyte to have a suitable functional group. The oxirane ring of this compound can be opened by a nucleophilic CDA (e.g., a chiral amine or alcohol) to form stable diastereomers. researchgate.net These diastereomers can then be analyzed by NMR, where the differing chemical environments around the formerly enantiotopic nuclei result in distinct signals. wikipedia.orgnih.gov Reagents like Mosher's acid are classic examples of CDAs used for this purpose with alcohols. wikipedia.orgtcichemicals.com

| Method | Interaction | Result | NMR Observation |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes | (R)-Analyte + (R)-CSA vs. (S)-Analyte + (R)-CSA | Splitting of signals for R and S enantiomers; integration gives enantiomeric ratio |

| Chiral Derivatizing Agent (CDA) | Forms stable diastereomeric products | (R)-Analyte-(R)-CDA vs. (S)-Analyte-(R)-CDA | Two distinct sets of signals for the two diastereomers; integration gives enantiomeric ratio |

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a highly effective and widely used method for the separation and quantification of enantiomers. csfarmacie.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase or a chiral additive in the mobile phase.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful tool for determining the enantiomeric purity of compounds. merckmillipore.com The separation is achieved on a column packed with a chiral stationary phase (CSP). CSPs are typically based on chiral molecules, such as polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or cyclodextrins, which are bonded to a silica (B1680970) support. merckmillipore.commdpi.com The enantiomers of this compound would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. csfarmacie.czhplc.eu Polysaccharide-based columns are particularly versatile and have shown broad applicability for a wide range of chiral compounds. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected t_R for (R)-enantiomer | ~8.5 min |

| Expected t_R for (S)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Columns

For volatile compounds, gas chromatography with a chiral column is an excellent method for enantiomeric separation. chromatographyonline.com Chiral GC columns typically use cyclodextrin derivatives as the chiral stationary phase. gcms.cz These cyclodextrin molecules have chiral cavities that can form temporary inclusion complexes with the analyte enantiomers. gcms.cz Slight differences in the stability of these diastereomeric complexes lead to different retention times. Given the structure of this compound, it is a suitable candidate for analysis by chiral GC, which offers high resolution and sensitivity. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | Derivatized β-cyclodextrin on a polysiloxane phase (e.g., B-DEX™) |

| Carrier Gas | Helium |

| Injector Temperature | 220 °C |

| Oven Program | Isothermal at 140 °C or a temperature gradient |

| Detector | Flame Ionization Detector (FID) |

| Expected t_R for (R)-enantiomer | ~15.1 min |

| Expected t_R for (S)-enantiomer | ~15.8 min |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) configuration. Chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to determine the absolute configuration of a chiral molecule in solution. nih.govnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD measures this difference in the UV-visible range during electronic transitions. wikipedia.orghindsinstruments.com The process involves comparing the experimentally measured spectrum with a spectrum predicted from quantum mechanical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). spectroscopyeurope.comhebmu.edu.cn A match between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration of the sample. nih.gov For oxiranes, both VCD and ECD have been successfully applied to determine their absolute stereochemistry. nih.govacs.orgnih.gov

| Step | Description |

|---|---|

| 1. Experimental Measurement | The VCD or ECD spectrum of the enantiomerically pure sample of 2-((2-Fluorophenoxy)methyl)oxirane is recorded. |

| 2. Computational Modeling | The three-dimensional structure of the (R)-enantiomer is modeled, and its theoretical VCD or ECD spectrum is calculated using quantum chemistry software. spectroscopyeurope.com |

| 3. Spectral Comparison | The experimental spectrum is compared to the calculated spectrum for the (R)-configuration. |

| 4. Configuration Assignment | If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, the absolute configuration is confirmed as (R). If it is a mirror image, the configuration is (S). |

X-ray Crystallography of Diastereomeric Derivatives for Absolute Stereochemistry

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.govthieme-connect.de This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its constituent atoms. However, for many organic molecules, including epoxides like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging.

To overcome this, a common strategy involves the chemical conversion of the enantiomeric mixture into a pair of diastereomers. This is achieved by reacting the chiral epoxide with a chiral derivatizing reagent of a known absolute configuration. The resulting diastereomers possess different physical properties, including their crystallization behavior, which often makes them easier to crystallize than the original enantiomers.

The process involves the following key steps:

Derivatization: The this compound is reacted with a single enantiomer of a chiral reagent. This reaction opens the epoxide ring and forms a new covalent bond, creating a mixture of diastereomers. For example, a chiral amine or acid could be used to yield diastereomeric amino alcohols or esters.

Crystallization and Separation: The resulting diastereomeric mixture is then purified, typically by chromatography, and one of the diastereomers is crystallized.

X-ray Diffraction Analysis: A suitable single crystal of the diastereomeric derivative is subjected to X-ray diffraction analysis. The resulting crystal structure reveals the relative configuration of all stereocenters in the molecule.

Assignment of Absolute Configuration: Since the absolute configuration of the chiral derivatizing agent is already known, the absolute configuration of the original epoxide can be unequivocally determined. For instance, if the derivative is found to have an (R,S) configuration and the derivatizing agent is known to be (S), then the original epoxide must have the (R) configuration.

This indirect method, by creating diastereomers, provides a reliable pathway to elucidating the absolute stereochemistry of chiral compounds that are otherwise difficult to crystallize. researchgate.net

Optical Rotation and Specific Rotation Measurements

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of plane-polarized light. moph.go.thanton-paar.com This phenomenon, known as optical activity, is measured using an instrument called a polarimeter. anton-paar.comwikipedia.org The direction and magnitude of this rotation are key indicators of the stereochemical nature of the sample.

Dextrorotatory compounds rotate the plane of polarized light clockwise and are designated with a positive sign (+).

Levorotatory compounds rotate the plane of polarized light counter-clockwise and are designated with a negative sign (-). wikipedia.org

It is crucial to note that there is no direct correlation between the R/S designation of a chiral center and the direction (+ or -) of its optical rotation. libretexts.org For example, the (S) enantiomer of one compound might be dextrorotatory, while the (S) enantiomer of another could be levorotatory. libretexts.org

The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. libretexts.org To standardize these measurements and obtain a characteristic physical constant for a compound, the specific rotation ([α]) is calculated.

The specific rotation is defined by the following equation: [α]Tλ = α / (l × c) Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius (commonly 20°C or 25°C). wikipedia.orglibretexts.org

λ is the wavelength of the light (typically the sodium D-line at 589 nm). wikipedia.orglibretexts.org

α is the observed optical rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). libretexts.orgmasterorganicchemistry.com

For a pure enantiomer like this compound, the specific rotation is a distinct physical property. Its measurement is vital for confirming the identity and assessing the enantiomeric purity of a sample. A pure sample of this compound will exhibit a specific rotation value, while its enantiomer, (S)-2-((2-Fluorophenoxy)methyl)oxirane, will have a specific rotation of equal magnitude but opposite sign. libretexts.org A racemic mixture (a 50:50 mix of both enantiomers) will be optically inactive, showing a rotation of zero. libretexts.org

The data from these measurements are typically presented in a standardized format, as shown in the interactive table below.

Table 1: Specific Rotation Measurement Data for a Chiral Compound

| Parameter | Value |

|---|---|

| Compound | This compound |

| Observed Rotation (α) | Hypothetical Value |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Path Length (l) | 1.0 dm |

| Concentration (c) | e.g., 1.0 g/100mL in Chloroform |

By comparing the measured specific rotation of a production batch to the known value for the pure enantiomer, the enantiomeric excess (ee) of the sample can be quantified, providing a critical measure of its stereochemical purity.

Computational and Theoretical Investigations of R 2 2 Fluorophenoxy Methyl Oxirane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of (R)-2-((2-Fluorophenoxy)methyl)oxirane. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G(d,p), are used to perform geometry optimization, which locates the minimum energy structure of the molecule. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure can be elucidated through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, with the LUMO indicating sites susceptible to nucleophilic attack—particularly relevant for the strained oxirane ring. Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data typical for a DFT B3LYP/6-31G(d,p) calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(oxirane)-C(oxirane) | 1.47 |

| C(oxirane)-O(oxirane) | 1.44 |

| C-F (aromatic) | 1.36 |

| C(aromatic)-O(ether) | 1.37 |

| Bond Angles (°) ** | |

| C-O-C (oxirane) | ~61.0 |

| C-C-O (oxirane) | ~59.5 |

| C(aromatic)-O-C(methylene) | 118.5 |

| Dihedral Angles (°) ** | |

| C(aromatic)-O-C(methylene)-C(oxirane) | 175.0 |

Reaction Mechanism Elucidation and Transition State Modeling

Computational methods are essential for mapping the potential energy surfaces of chemical reactions involving this compound. researchgate.net A primary focus is the elucidation of mechanisms for the ring-opening of the oxirane moiety by various nucleophiles. By modeling the reaction pathway, chemists can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org

The geometry of the transition state is optimized, and frequency calculations are performed to confirm it is a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). researchgate.net The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key factor in determining the reaction rate. rsc.org These studies can compare, for example, the acid-catalyzed and base-catalyzed ring-opening mechanisms to determine the kinetically favored pathway. rsc.org

Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening (Illustrative Data) This table shows hypothetical activation energies (ΔE‡) for the reaction of this compound with a generic nucleophile (Nu⁻) under different conditions.

| Reaction Pathway | Catalyst | Calculated ΔE‡ (kcal/mol) |

| SN2 Attack at C2 | None | 25.5 |

| SN2 Attack at C3 | None | 28.1 |

| SN2 Attack at C2 | Acid (H⁺) | 15.3 |

| SN2 Attack at C3 | Acid (H⁺) | 18.9 |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

For unsymmetrical epoxides like this compound, nucleophilic attack can occur at two different carbon atoms of the ring, leading to different regioisomers. Computational chemistry can predict the regioselectivity of these reactions by comparing the activation energies of the transition states for attack at each site. nih.gov Generally, the pathway with the lower activation energy barrier is the preferred one.

Under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon. Under acidic conditions, the reaction has more Sₙ1 character, and the nucleophile tends to attack the more substituted carbon, which can better stabilize a partial positive charge. Computational models can quantify these effects by calculating the energies of the respective transition states. rsc.org Since the starting material is chiral, these calculations also confirm the stereochemical outcome, which is typically an inversion of configuration at the attacked carbon center in an Sₙ2 reaction.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound is due to the rotation around several single bonds, particularly the C-O-C-C linkage between the aromatic ring and the oxirane. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. nih.gov

Computational techniques like potential energy surface (PES) scans are performed where a specific dihedral angle is systematically varied, and the energy is calculated at each step. This process maps the energy landscape, revealing the low-energy valleys corresponding to stable conformers and the peaks corresponding to the transition states for conformational changes. nih.govresearchgate.net More sophisticated methods, such as Monte Carlo or molecular dynamics simulations, can be used to explore the conformational space more broadly. nih.gov

Table 3: Relative Energies of Stable Conformers (Illustrative Data) This table presents hypothetical relative energies for different conformers of this compound, identified by the C(aromatic)-O-C(methylene)-C(oxirane) dihedral angle.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180 (anti-periplanar) | 0.00 |

| 2 | ~65 (gauche) | 1.25 |

| 3 | ~-65 (gauche) | 1.30 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explicitly model the dynamic interactions between this compound and surrounding solvent molecules. nih.govnih.gov In an MD simulation, the motion of every atom in the system is calculated over time based on a classical force field.

MD simulations are invaluable for understanding solvent effects on conformational preferences and reaction dynamics. rsc.org They can reveal the specific arrangement of solvent molecules around the solute, including the formation of hydrogen bonds, which can stabilize reactants, products, or transition states. Furthermore, MD is a key tool for studying intermolecular interactions, such as how the molecule might dock into the active site of an enzyme, providing insights into its potential biological activity. mdpi.com

Structure-Reactivity and Structure-Property Relationship Studies

By integrating the findings from various computational methods, it is possible to establish clear structure-reactivity and structure-property relationships (QSPR). For instance, the electronic properties calculated for the 2-fluorophenoxy group can be directly correlated with the reactivity of the oxirane ring. The electron-withdrawing nature of the fluorine atom can influence the partial charges on the oxirane carbons, thereby affecting the regioselectivity of the ring-opening reaction.

Computational models can be used to systematically modify the structure of the molecule (e.g., changing the substituent on the aromatic ring) and calculate the resulting changes in properties like reaction barriers, HOMO-LUMO gap, or dipole moment. This in silico screening process helps in designing new molecules with desired reactivity or physical properties, guiding experimental efforts. researchgate.net

Future Directions and Emerging Research Avenues for Chiral Fluoro Oxiranes

Development of Highly Efficient and Sustainable Synthetic Methodologies for Oxiranes

The chemical industry is increasingly focusing on "green" and sustainable processes, and the synthesis of chiral oxiranes is no exception. Traditional methods for epoxidation often rely on stoichiometric oxidants and chlorinated solvents, which generate significant waste. Future research is geared towards developing more environmentally benign and efficient synthetic routes.

One of the most promising approaches is the use of biocatalysis. Enzymes, such as monooxygenases and halohydrin dehalogenases, can catalyze the epoxidation of alkenes with high stereoselectivity under mild, aqueous conditions. researchgate.netacs.org For instance, chemo-enzymatic processes starting from renewable resources like levoglucosenone (B1675106) have been developed for the synthesis of chiral epoxides, avoiding the use of harmful reagents such as sodium nitrite (B80452) and borane. researchgate.net The enzymatic synthesis of fluorinated compounds is also a rapidly developing field, with enzymes like fluorinases offering the potential for direct and selective C-F bond formation. ucdavis.edu

Another key area of development is the use of catalytic systems that employ environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. nih.govnih.gov Organocatalysis, for example, offers a metal-free alternative for the epoxidation of alkenes. nih.gov The development of solvent-free or highly concentrated reaction conditions is another important aspect of green chemistry, which can significantly reduce waste and improve process efficiency. nih.gov The synthesis of thiiranes (the sulfur analogs of oxiranes) from oxiranes has also been demonstrated under solvent- and catalyst-free conditions, showcasing a move towards more sustainable transformations. researchgate.net

The table below summarizes some of the key features of emerging sustainable synthetic methodologies for chiral oxiranes.

| Methodology | Key Features | Advantages |

| Biocatalysis | Use of enzymes (e.g., monooxygenases, lipases) | High stereoselectivity, mild reaction conditions, use of renewable resources. researchgate.netresearchgate.net |

| Organocatalysis | Metal-free catalysts | Avoids heavy metal contamination, often uses milder oxidants. nih.gov |

| Catalysis with Green Oxidants | Use of O2 or H2O2 | Atom-economical, produces water as a byproduct. nih.gov |

| Solvent-Free/Concentrated Reactions | Minimal or no solvent use | Reduced waste, improved volumetric productivity, easier product isolation. nih.gov |

Exploration of Novel Catalytic Systems for Stereoselective Oxirane Transformations

The true synthetic utility of chiral oxiranes lies in their stereoselective ring-opening reactions, which allow for the introduction of a wide range of functional groups with precise control over the stereochemistry. The development of novel catalytic systems that can achieve high levels of regio- and enantioselectivity in these transformations is a major focus of current research.

Chiral Lewis acids have emerged as powerful catalysts for the asymmetric ring-opening of epoxides. researchgate.net For instance, cooperative dual-catalyst systems, combining a chiral amine and a chiral Lewis acid, have been developed for the enantioselective ring-opening of meso-epoxides with fluoride, providing access to valuable β-fluoroalcohols. acs.orgucdavis.edu The presence of fluorine in the catalyst structure itself can also have a massive effect on the stereochemical outcome of a transformation, a phenomenon that is being increasingly explored. researchgate.net

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to act as powerful promoters for the ring-opening of oxiranes with various nucleophiles, often obviating the need for a Lewis acid catalyst. researchgate.netacs.orgnih.gov These solvents can activate the epoxide through hydrogen bonding, facilitating nucleophilic attack.

Metal-catalyzed directed ring-opening of epoxides is another promising strategy to control regioselectivity, especially for challenging substrates with similar steric and electronic environments at both carbons of the oxirane ring. beilstein-journals.org This approach utilizes a functional group within the epoxide substrate to direct the catalyst and the nucleophile to a specific position.

The table below highlights some of the novel catalytic systems being explored for stereoselective oxirane transformations.

| Catalytic System | Description | Key Advantages |

| Cooperative Dual Catalysis | Combination of a chiral Lewis acid and a chiral base/amine. acs.orgucdavis.edu | High enantioselectivity in ring-opening reactions with challenging nucleophiles like fluoride. |

| Fluorinated Ligands/Catalysts | Incorporation of fluorine into the catalyst structure. researchgate.net | Can enhance catalyst activity and stereoselectivity through electronic and steric effects. |

| Fluorinated Alcohol Promoters | Use of solvents like HFIP and TFE. acs.org | Can activate epoxides for ring-opening without the need for strong Lewis acids. |

| Directed Ring-Opening | Use of a directing group within the substrate to control regioselectivity. beilstein-journals.org | Enables regioselective ring-opening of challenging internal epoxides. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. Integrating the synthesis and transformation of chiral fluoro-oxiranes into these platforms can significantly accelerate the discovery of new compounds with desired properties.